1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid
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Overview
Description
1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and piperidine moieties in its structure makes it a versatile scaffold for the development of new drugs and chemical entities.
Preparation Methods
The synthesis of 1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with a suitable piperidine derivative in the presence of a dehydrating agent can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Methyl-6-oxo-2-(1-propyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole ring but differs in its functional groups and overall structure.
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: This compound features a pyrazole ring with different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-methyl-6-oxo-2-(1-propylpyrazol-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O3/c1-3-6-16-8-9(7-14-16)12-10(13(18)19)4-5-11(17)15(12)2/h7-8,10,12H,3-6H2,1-2H3,(H,18,19) |
InChI Key |
FRMNCPAELBJXCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)C2C(CCC(=O)N2C)C(=O)O |
Origin of Product |
United States |
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